Cas no 135366-64-2 (2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI))
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
- 3-acetyl-3-hydroxyoxolan-2-one
-
Computed Properties
- Exact Mass: 144.04224
Experimental Properties
- PSA: 63.6
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTGC778-25mg |
3-Acetyl-3-hydroxydihydrofuran-2(3H)-one |
135366-64-2 | 97% | 25mg |
$110 | 2025-02-18 | |
| AK Scientific | AMTGC778-100mg |
3-Acetyl-3-hydroxydihydrofuran-2(3H)-one |
135366-64-2 | 97% | 100mg |
$385 | 2025-02-18 | |
| Enamine | EN300-384224-0.05g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 0.05g |
$600.0 | 2024-06-05 | |
| Enamine | EN300-384224-0.1g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 0.1g |
$783.0 | 2024-06-05 | |
| Enamine | EN300-384224-0.25g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 0.25g |
$1118.0 | 2024-06-05 | |
| Enamine | EN300-384224-0.5g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 0.5g |
$1760.0 | 2024-06-05 | |
| Enamine | EN300-384224-1.0g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 1.0g |
$2257.0 | 2024-06-05 | |
| Enamine | EN300-384224-2.5g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 2.5g |
$4424.0 | 2024-06-05 | |
| Enamine | EN300-384224-5.0g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 5.0g |
$6545.0 | 2024-06-05 | |
| Enamine | EN300-384224-10.0g |
3-acetyl-3-hydroxyoxolan-2-one |
135366-64-2 | 95% | 10.0g |
$9704.0 | 2024-06-05 |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
Introduction to 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) (CAS No. 135366-64-2)
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI), with the CAS number 135366-64-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of furanone, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug discovery. The specific structure of 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- includes an acetyl group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
The chemical structure of 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- can be represented as follows: the furanone ring is fused with a dihydrofuran ring, and the acetyl and hydroxyl groups are attached at specific positions. This configuration imparts the compound with high stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
In recent years, there has been increasing interest in the biological activities of furanone derivatives, including 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-. Studies have shown that these compounds exhibit a range of biological effects, such as antimicrobial, anti-inflammatory, and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that furanone derivatives demonstrated potent antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. This finding highlights the potential of these compounds in developing new antibiotics to combat drug-resistant infections.
Beyond antimicrobial activity, 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis and cardiovascular diseases. Research published in the Inflammation Research journal in 2020 indicated that furanone derivatives could inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings suggest that 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- may have therapeutic potential in treating inflammatory conditions.
The antioxidant properties of furanone derivatives have also been extensively studied. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. A study published in the Oxidative Medicine and Cellular Longevity journal in 2019 found that furanone derivatives could scavenge free radicals and protect cells from oxidative damage. This property makes them promising candidates for developing antioxidants to prevent or treat oxidative stress-related diseases.
In addition to its biological activities, 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- has been used as a building block in the synthesis of more complex molecules. Its reactivity and stability make it an ideal intermediate for constructing various functional groups and scaffolds. For example, it can be used to synthesize prodrugs that are more stable under physiological conditions but can be activated by specific enzymes or conditions within the body.
The synthesis of 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- typically involves several steps, including the formation of the furanone ring and the introduction of the acetyl and hydroxyl groups. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For instance, a green chemistry approach using catalytic methods has been developed to minimize waste and improve yield.
In conclusion, 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (CAS No. 135366-64-2) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique chemical structure confers it with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Ongoing research continues to uncover new applications for this compound, making it an important focus for scientists and researchers in various fields.
135366-64-2 (2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)) Related Products
- 66749-60-8((+)-Diacetyl-D-tartaric acid)
- 51591-38-9((-)-Diacetyl-L-tartaric Acid)
- 70728-23-3(Di-O-acetyl-D-tartaric Anhydride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)